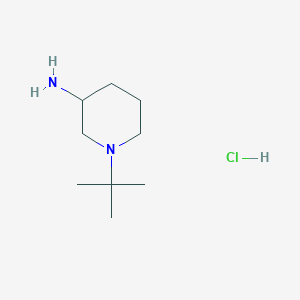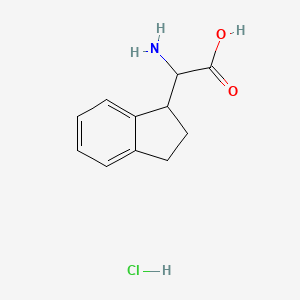![molecular formula C28H27ClN4O5 B2594871 N-(2-chlorobenzyl)-3-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide CAS No. 866014-79-1](/img/no-structure.png)
N-(2-chlorobenzyl)-3-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule with several functional groups, including an amide, an ethoxy group, and a quinazolinone. These functional groups suggest that the compound could have a variety of chemical properties and potential uses .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The quinazolinone ring system is a key feature of the molecule and is likely to influence its overall shape and properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For example, the presence of polar functional groups like the amide could make the compound soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Molecular Docking and Biological Potentials
Research on quinazoline and quinazoline-4-one derivatives, including those with similar structural features, has shown promising biological activities. For instance, compounds synthesized in this category exhibited significant antioxidant, antiulcer, and anti-inflammatory activities in rat models. These compounds demonstrated protective effects against ibuprofen-induced ulceration and LPS-induced liver toxicity by normalizing oxidative stress biomarkers and inflammatory mediators. Molecular docking studies suggest that these compounds can bind effectively to the active sites of COX-2, similar to ibuprofen, indicating potential as anti-inflammatory agents (Borik & Hussein, 2021).
Antimicrobial Activities
Novel derivatives of quinazoline have been synthesized and evaluated for antimicrobial activities. Some compounds showed moderate to good activities against various test microorganisms, highlighting the antimicrobial potential of quinazoline derivatives. This suggests that similar structures might also possess antimicrobial properties, useful in developing new antibiotics or disinfectants (Bektaş et al., 2007).
Antitumor Activities
Quinazoline derivatives have also been explored for their antitumor activities. Certain compounds demonstrated significant in vitro antitumor potential, suggesting that similar structures could be investigated as potential antitumor agents. The synthesis and characterization of these derivatives provide a basis for further exploration in cancer treatment research, focusing on the mechanism of action and efficacy against various cancer cell lines (Rahman et al., 2014).
Safety And Hazards
Zukünftige Richtungen
The future directions for research on this compound would likely depend on its intended use. If it’s a new compound, initial studies would likely focus on determining its physical and chemical properties, and if it’s intended to be used as a drug, further studies would be needed to determine its efficacy and safety .
Eigenschaften
CAS-Nummer |
866014-79-1 |
|---|---|
Produktname |
N-(2-chlorobenzyl)-3-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide |
Molekularformel |
C28H27ClN4O5 |
Molekulargewicht |
535 |
IUPAC-Name |
N-[(2-chlorophenyl)methyl]-3-[1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]propanamide |
InChI |
InChI=1S/C28H27ClN4O5/c1-2-38-21-13-11-20(12-14-21)31-26(35)18-33-24-10-6-4-8-22(24)27(36)32(28(33)37)16-15-25(34)30-17-19-7-3-5-9-23(19)29/h3-14H,2,15-18H2,1H3,(H,30,34)(H,31,35) |
InChI-Schlüssel |
QULRZICYZBEBKA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NCC4=CC=CC=C4Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



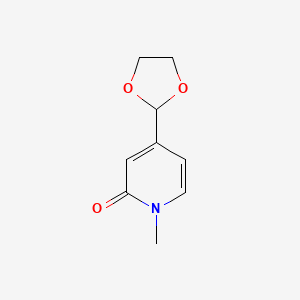
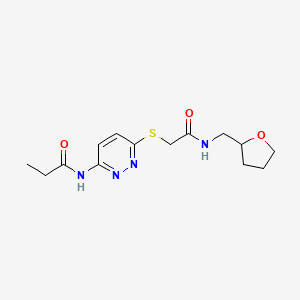
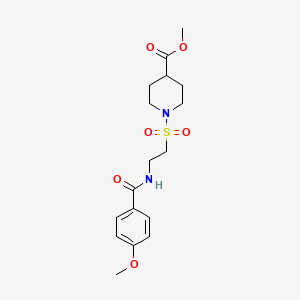
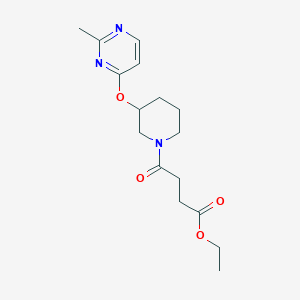
![2,4-Dichloro-N-[2-[cyanomethyl(propyl)amino]-2-oxoethyl]benzamide](/img/structure/B2594797.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-(3-methylphenyl)acetamide](/img/structure/B2594799.png)
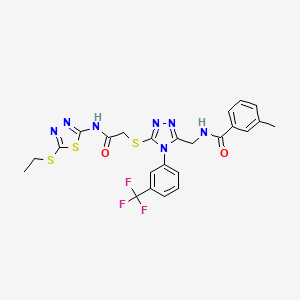
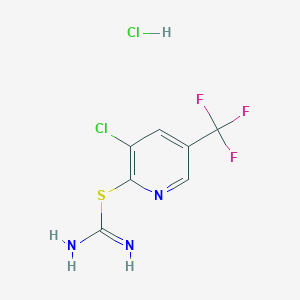
![2-[(2-methyl-1H-indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2594802.png)
![N-[Cyano-(3,4-dichlorophenyl)methyl]-2-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B2594803.png)
![(4Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[(5-methylfuran-2-yl)methylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2594806.png)
![N-[2-(4-Methoxy-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2594807.png)
